Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

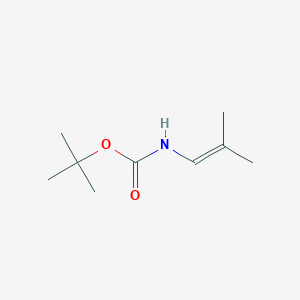

Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as carbaryl and is widely used as an insecticide in agriculture and horticulture. Carbaryl is a white crystalline solid that is soluble in water, and its chemical formula is C12H11NO2.

Wirkmechanismus

Carbaryl inhibits the activity of acetylcholinesterase by binding to the enzyme's active site. This prevents the enzyme from breaking down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. As a result, the concentration of acetylcholine in the synaptic cleft increases, leading to overstimulation of the nervous system and paralysis of the insect.

Biochemische Und Physiologische Effekte

Carbaryl has been shown to have toxic effects on non-target organisms, including humans. Exposure to carbaryl can cause a range of symptoms, including nausea, vomiting, headaches, and dizziness. Long-term exposure to carbaryl has been linked to the development of cancer and reproductive disorders.

Vorteile Und Einschränkungen Für Laborexperimente

Carbaryl is widely used in laboratory experiments to study the effects of acetylcholinesterase inhibition on the nervous system. It is a potent inhibitor of the enzyme and is effective at low concentrations. However, the toxic effects of carbaryl on non-target organisms can limit its use in certain experiments.

Zukünftige Richtungen

1. Development of safer insecticides: The toxic effects of carbaryl on non-target organisms highlight the need for the development of safer insecticides that are effective against pests but have minimal impact on the environment and human health.

2. Study of carbaryl resistance: The widespread use of carbaryl has led to the development of resistance in some insect populations. Further research is needed to understand the mechanisms of resistance and develop strategies to overcome it.

3. Development of alternative pest control methods: The use of carbaryl and other chemical insecticides can have negative environmental impacts. Research is needed to develop alternative pest control methods, such as biological control and integrated pest management.

4. Study of carbaryl metabolism: The metabolism of carbaryl in organisms is not well understood. Further research is needed to understand the fate of carbaryl in the environment and its potential impact on ecosystems.

In conclusion, carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI)), commonly known as carbaryl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent insecticide that works by inhibiting the activity of acetylcholinesterase in insects. However, its toxic effects on non-target organisms highlight the need for the development of safer insecticides and alternative pest control methods. Further research is needed to understand the mechanisms of carbaryl resistance, its metabolism in organisms, and its potential impact on ecosystems.

Wissenschaftliche Forschungsanwendungen

Carbaryl has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including aphids, mites, and beetles. Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to paralysis and death of the insect.

Eigenschaften

CAS-Nummer |

131971-65-8 |

|---|---|

Produktname |

Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI) |

Molekularformel |

C9H17NO2 |

Molekulargewicht |

171.24 g/mol |

IUPAC-Name |

tert-butyl N-(2-methylprop-1-enyl)carbamate |

InChI |

InChI=1S/C9H17NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h6H,1-5H3,(H,10,11) |

InChI-Schlüssel |

VPUJLSUMBSFLHE-UHFFFAOYSA-N |

SMILES |

CC(=CNC(=O)OC(C)(C)C)C |

Kanonische SMILES |

CC(=CNC(=O)OC(C)(C)C)C |

Synonyme |

Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)